Sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;methane
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Overview
Description
Sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;methane, commonly known as alendronate sodium, is a nitrogen-containing bisphosphonate. It is primarily used in the treatment of osteoporosis and other bone diseases by inhibiting bone resorption. This compound has a high affinity for hydroxyapatite, a major component of bone, and works by preventing the breakdown of bone tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;methane involves the reaction of 4-aminobutyric acid with phosphorus trichloride and phosphorous acid under controlled conditions. The reaction typically proceeds as follows:
Step 1: 4-aminobutyric acid is reacted with phosphorus trichloride to form an intermediate.
Step 2: The intermediate is then treated with phosphorous acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates .
Scientific Research Applications
Sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;methane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other bisphosphonates and related compounds.
Biology: The compound is studied for its effects on bone metabolism and its potential use in treating bone-related diseases.
Medicine: It is widely used in the treatment of osteoporosis, Paget’s disease, and hypercalcemia of malignancy.
Industry: The compound is used in the development of bone-targeting drug delivery systems and coatings for medical implants
Mechanism of Action
The mechanism of action of sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;methane involves its high affinity for bone mineral hydroxyapatite. Once bound to the bone, it inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, which is essential for osteoclast function. The compound specifically inhibits farnesyl diphosphate synthase, a key enzyme in this pathway, leading to reduced bone resorption and increased bone density .
Comparison with Similar Compounds
Sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;methane is part of a class of compounds known as bisphosphonates. Similar compounds include:
Etidronate: Another bisphosphonate used in the treatment of osteoporosis and Paget’s disease.
Risedronate: Known for its higher potency and longer duration of action compared to alendronate.
Zoledronate: A more potent bisphosphonate used in the treatment of severe osteoporosis and bone metastases.
The uniqueness of this compound lies in its specific inhibition of farnesyl diphosphate synthase and its well-established efficacy in increasing bone density and reducing fracture risk .
Properties
Molecular Formula |
C5H16NNaO7P2 |
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Molecular Weight |
287.12 g/mol |
IUPAC Name |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;methane |
InChI |
InChI=1S/C4H13NO7P2.CH4.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);1H4;/q;;+1/p-1 |
InChI Key |
AASLURVADZFRNM-UHFFFAOYSA-M |
Canonical SMILES |
C.C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+] |
Origin of Product |
United States |
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